molecular formula C12H5Br5O B107973 2,2',3,4,4'-Pentabromodiphenyl ether CAS No. 182346-21-0

2,2',3,4,4'-Pentabromodiphenyl ether

Cat. No.: B107973
CAS No.: 182346-21-0
M. Wt: 564.7 g/mol
InChI Key: DMLQSUZPTTUUDP-UHFFFAOYSA-N
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Description

2,2’,3,4,4’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is a synthetic compound widely used in various consumer products to reduce flammability. The chemical formula for 2,2’,3,4,4’-Pentabromodiphenyl ether is C12H5Br5O, and it has a molecular weight of 564.688 g/mol .

Scientific Research Applications

2,2’,3,4,4’-Pentabromodiphenyl ether has several scientific research applications:

Safety and Hazards

2,2’,3,4,4’-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . It is also a poison by ingestion and moderately toxic by inhalation .

Future Directions

Due to their toxicity and persistence, the industrial production of polybrominated diphenyl ethers (PBDEs), including 2,2’,3,4,4’-Pentabromodiphenyl ether, is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .

Biochemical Analysis

Biochemical Properties

It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified .

Cellular Effects

It is suspected to induce lipid accumulation throughout differentiation in certain cell types .

Molecular Mechanism

It is suspected to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2,2’,3,4,4’-Pentabromodiphenyl ether in laboratory settings are not yet fully known. It is known that the compound has a certain degree of stability . Information on its degradation and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’-Pentabromodiphenyl ether vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not yet available .

Metabolic Pathways

It is known that the compound is a part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants .

Transport and Distribution

It is known that the distribution concentration of PBDEs in soil decreases with increasing distance from the industrial area .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not yet available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,4’-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The process involves multiple steps of bromination to achieve the desired level of bromination .

Industrial Production Methods

Industrial production of 2,2’,3,4,4’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified through techniques such as recrystallization or distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,4’-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, debrominated, and substituted derivatives of diphenyl ether .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,5-Pentabromodiphenyl ether
  • 2,2’,4,4’,6-Pentabromodiphenyl ether
  • Tetrabromodiphenyl ether
  • Hexabromodiphenyl ether
  • Heptabromodiphenyl ether

Uniqueness

2,2’,3,4,4’-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. This pattern affects its reactivity, environmental persistence, and biological interactions, making it distinct from other PBDE congeners .

Properties

IUPAC Name

1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLQSUZPTTUUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052685
Record name 2,2',3,4,4'-Pentabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182346-21-0
Record name 2,2′,3,4,4′-Pentabromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182346-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PBDE 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182346210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4'-Pentabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',3,4,4'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGO8T80EZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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